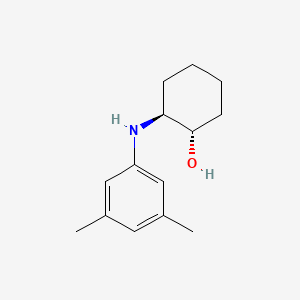
(1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a cyclohexanol core with an amino group attached to a 3,5-dimethylphenyl ring, making it a versatile molecule for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3,5-dimethylaniline.
Reductive Amination: Cyclohexanone undergoes reductive amination with 3,5-dimethylaniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Chiral Resolution: Employing chiral chromatography or enzymatic resolution to separate the desired enantiomer from the racemic mixture.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Thionyl chloride (SOCl2), anhydrous conditions.
Major Products
Oxidation: Formation of (1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of (1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexyl chloride.
Aplicaciones Científicas De Investigación
(1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes in biological systems, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to pain and inflammation, potentially through binding to opioid receptors or inhibiting cyclooxygenase enzymes.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol: The enantiomer of the compound with similar but distinct biological activity.
(1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclopentanol: A structurally similar compound with a cyclopentanol core instead of cyclohexanol.
Uniqueness
Chirality: The (1S,2S) configuration imparts unique stereochemical properties that can influence its biological activity and interactions.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical modifications and applications.
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
(1S,2S)-2-(3,5-dimethylanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-10-7-11(2)9-12(8-10)15-13-5-3-4-6-14(13)16/h7-9,13-16H,3-6H2,1-2H3/t13-,14-/m0/s1 |
Clave InChI |
WXBKWWVCQNYSIH-KBPBESRZSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)N[C@H]2CCCC[C@@H]2O)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC2CCCCC2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclopentan-1-ol](/img/structure/B13361704.png)
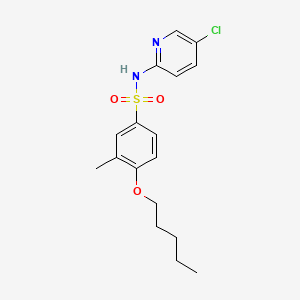
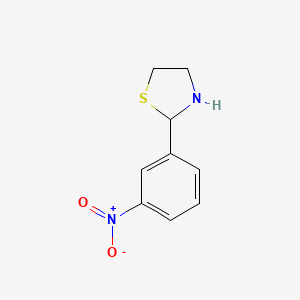
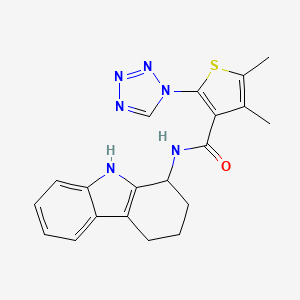
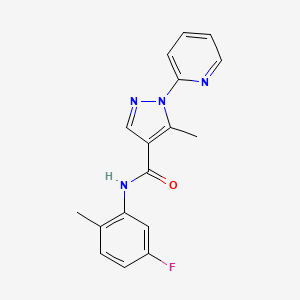

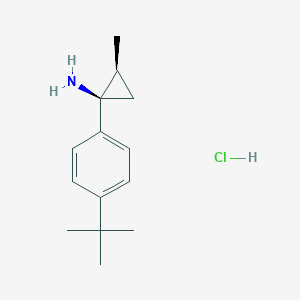
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361757.png)
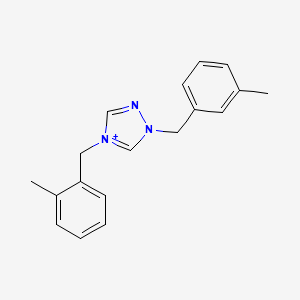
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13361781.png)
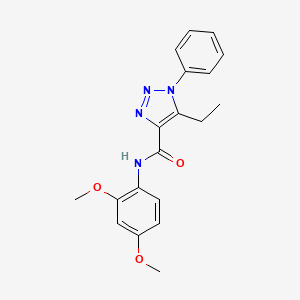
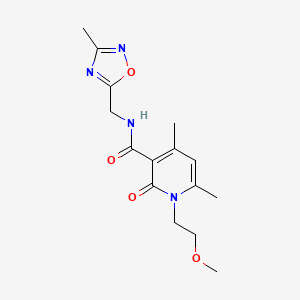
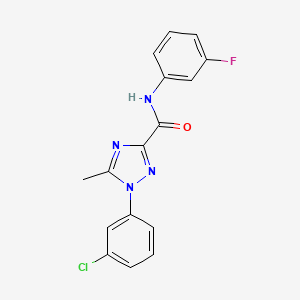
![3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361791.png)
